molecular formula C16H18N5O7P B14327222 ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate

Cat. No.: B14327222
M. Wt: 423.32 g/mol
InChI Key: UNBGUBRKOWHSGY-XNIJJKJLSA-N
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Description

The compound ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule. It features a purine base, a phenylamino group, and a tetrahydrofuran ring, making it a significant compound in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and phosphorylation. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency, reduce costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in distinct chemical reactions and biological processes, setting it apart from other similar compounds .

Properties

Molecular Formula

C16H18N5O7P

Molecular Weight

423.32 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-anilinopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C16H18N5O7P/c22-12-10(6-27-29(24,25)26)28-16(13(12)23)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,22-23H,6H2,(H,17,18,20)(H2,24,25,26)/t10-,12-,13-,16-/m1/s1

InChI Key

UNBGUBRKOWHSGY-XNIJJKJLSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O

Origin of Product

United States

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